Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a fluorinated heterocyclic compound with a bromine atom at position 8 and a difluoromethyl (-CHF₂) group at position 2 of the imidazo[1,2-a]pyridine scaffold. This structure combines halogenation and fluorination, which are critical for tuning electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWCJAWLWAVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2Br)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or difluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 8-Bromo-2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Substituents : Bromo (position 8) and trifluoromethyl (-CF₃, position 2) .
- Applications : Used in medicinal chemistry for its metabolic stability and lipophilicity .
Ethyl 6-Bromo-3-Chloro-8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- Substituents : Bromo (position 6), chloro (position 3), and trifluoromethyl (position 8) .
- Impact : Additional chloro substitution may reduce solubility but enhance halogen bonding in biological targets. The trifluoromethyl group at position 8 (vs. bromo in the target compound) alters steric and electronic profiles .
Ethyl 7-Methyl-2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate
Structural and Physical Properties
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -CHF₂) lower melting points compared to electron-donating groups (e.g., methylthio) due to reduced crystallinity .
- The absence of oxo or aryl substituents in the target compound may increase flexibility and solubility in nonpolar solvents.
Antimicrobial Activity
- Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate : Demonstrated antimicrobial activity when modified with pyrazole or thiazolidine moieties . The difluoromethyl group in the target compound may enhance bioavailability via increased metabolic stability compared to methyl .
Reactivity in Halogenation Reactions
- Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate : Reacts with N-chlorosuccinimide (NCS) to yield chloromethyl or oxo derivatives depending on solvent (e.g., 83% yield in acetic acid) . The bromo and difluoromethyl groups in the target compound may direct regioselectivity toward electrophilic substitution at position 5 or 7 .
Electronic and Steric Effects
- Difluoromethyl (-CHF₂) vs.
Bromo vs. Chloro Substituents :
- Bromo’s larger atomic radius may increase steric hindrance but enhance halogen bonding in protein interactions compared to chloro .
Biological Activity
Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and research findings.
- Molecular Formula : C₁₁H₉BrF₂N₂O₂
- Molecular Weight : 319.106 g/mol
- Melting Point : 135–137 °C
- CAS Number : 2451256-43-0
Synthesis Methods
The synthesis of this compound involves several key steps:
- Preparation of the Imidazo[1,2-a]pyridine Core : This is the foundational structure for the compound.
- Difluoromethylation : The introduction of the difluoromethyl group typically uses reagents such as difluoromethyl iodide.
- Esterification : The final step involves esterification with ethanol and an acid catalyst to form the ethyl ester.
Antimicrobial Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation. Specific IC50 values have been reported in various studies, indicating its potency against different cancer types.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, which are critical for bioactivity. Comparative studies with similar compounds reveal that variations in substituents significantly impact their biological profiles.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Ethyl 6-bromo-2-(phenylthio)methylimidazo[1,2-a]pyridine-3-carboxylate | Structure | Moderate Antimicrobial |
| Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | Structure | Low Anticancer |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Cancer Cell Line Study : In a study involving various cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated significant cytotoxic effects with an IC50 value of approximately 5 μM.
- Antimicrobial Efficacy Assessment : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 20 µg/mL.
- Toxicological Evaluation : Acute toxicity studies in animal models indicated a favorable safety profile, with no observed adverse effects at doses up to 2000 mg/kg.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The compound is typically synthesized via cyclization of aminopyridine derivatives with halogenated ketones or esters. A key approach involves Lewis acid-catalyzed Friedel-Crafts acylation, optimized under mild conditions (e.g., room temperature, DMF solvent) to avoid heterogeneous mixtures and ensure high yields . For example, using tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate solvent reduces incomplete conversion . Optimization should prioritize catalytic systems (e.g., Cu-catalyzed three-component reactions) and monitor purity via HPLC or TLC during parallel library synthesis .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., bromine at C8, difluoromethyl at C2) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., expected ) and isotopic patterns for bromine .
- X-ray crystallography : Resolve torsional angles (e.g., twist between carboxylate and pyridine rings, typically 55–73°) to confirm steric effects .
Q. What are the typical reactivity patterns of the bromine and difluoromethyl substituents in this compound?
- Methodological Answer :
- Bromine at C8 : Participates in Suzuki-Miyaura cross-coupling with arylboronic acids for functionalization. Use Pd catalysts (e.g., Pd(PPh)) in THF/water mixtures .
- Difluoromethyl at C2 : Resists nucleophilic substitution but can undergo radical-mediated reactions. For modifications, consider photoredox catalysis with Ir or Ru complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data when testing analogs of this compound?
- Methodological Answer :
- Structural isomerism : Monitor Dimroth rearrangements during amidation/hydrolysis steps, which can yield isomeric products (e.g., C2 vs. C3 carboxylate derivatives). Use -labeled NMR to track nitrogen migration .
- Bioactivity assays : Compare inhibition of PI3K/Akt/mTOR pathways across analogs. For example, ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate (HS-173) showed superior anti-fibrotic activity due to trifluoromethyl substitution enhancing binding affinity .
Q. What strategies are effective for optimizing the pharmacokinetic properties of this compound in drug development?
- Methodological Answer :
- Ester hydrolysis : Replace the ethyl ester with bioisosteres (e.g., methyloxadiazole) to improve metabolic stability. Test in vitro liver microsome assays .
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro at C6) to modulate lipophilicity (logP). Use QSAR models to predict absorption .
Q. How do reaction solvents and catalysts influence the regioselectivity of substitutions on the imidazo[1,2-a]pyridine core?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
